5-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H21ClN2O4S2 and its molecular weight is 416.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A series of indazole arylsulfonamides, incorporating structural elements such as methoxy- or hydroxyl groups and small substituents like the morpholine group, were synthesized to explore their potential as human CCR4 antagonists. The research highlighted the significance of specific substituents for enhancing potency and oral absorption, emphasizing the complex interplay between molecular structure and pharmacological activity. This study underlines the compound's relevance in the synthesis of biologically active molecules (Procopiou et al., 2013).
Biological Screening and Enzyme Inhibition
Research into N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives revealed their potential for significant antioxidant activities and inhibition of enzymes like acetylcholinesterase. These properties suggest the compound's utility in addressing oxidative stress and neurodegenerative diseases, where enzyme modulation plays a crucial role (Fatima et al., 2013).
Anticancer and Antimicrobial Applications
The exploration of sulfonamide derivatives for cytotoxic activity against cancer cell lines underscores the potential of this chemical scaffold in cancer therapy. Specifically, certain sulfonamide derivatives have demonstrated promising activity against breast and colon cancer cells, highlighting the compound's utility in developing novel anticancer agents (Ghorab et al., 2015). Additionally, the antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds against various bacterial strains, including Mycobacterium species, suggests a potential role in treating infectious diseases (Krátký et al., 2012).
Mechanism of Action
Target of Action
It is known that sulfonamide compounds often act asanti-proliferatives . This suggests that the compound may interact with cellular targets that are crucial for cell proliferation.
Mode of Action
Based on its structural similarity to other sulfonamide compounds, it is plausible that it may inhibit the function of its target, thereby preventing cell proliferation .
Result of Action
Given its potential anti-proliferative activity, it may lead to the inhibition of cell growth and division .
Properties
IUPAC Name |
5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S2/c1-23-14-4-2-13(3-5-14)15(20-8-10-24-11-9-20)12-19-26(21,22)17-7-6-16(18)25-17/h2-7,15,19H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFGLRIEEFAZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.